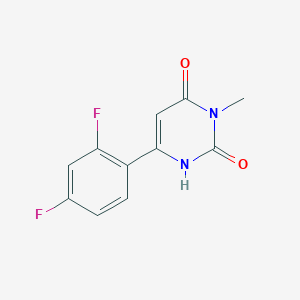

6-(2,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

6-(2,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-2,4-dione derivative characterized by a 2,4-difluorophenyl substituent at position 6 and a methyl group at position 2. This scaffold is structurally related to bioactive compounds targeting enzymes such as HSD17B13 and reverse transcriptase (RT) in HIV therapy . The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry optimization.

Properties

IUPAC Name |

6-(2,4-difluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-15-10(16)5-9(14-11(15)17)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMOQQQMPAGCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: 13C-NMR Spectral Data

| Carbon Atom Number | Functional Group R = F, Cl | Chemical Shift δ (ppm) |

|---|---|---|

| 2-C′ | F | 132.26 |

| 2-C′ | H | 113.44 |

| 3-C′ | F | 132.26 |

| 3-C′ | H | 115.24 |

| 4-C′ | F | 160.17 |

| 4-C′ | H | 128.88 |

| 5-C′ | H | 125.24 |

| 6-C′ | H | 130.52 |

| 3-C′ | Cl | 133.4 |

Table 2: 13C-NMR Spectral Data

| Carbon Number | Functional Group X = O, S | Chemical Shift δ (ppm) |

|---|---|---|

| 2-C | O | 152.48 |

| 2-C | S | 174.57 |

Table 3: Molecular Structure Activity Relationship

| Molecular Structure Activity Relationship | Quantum Chemical Parameters |

|---|---|

| E HOMO (eV) | |

| 5a | −0.22048 |

| 5b | −0.22885 |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Ammonia (NH3), amines

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted derivatives of the original compound

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease pathways. Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 6-(2,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The tetrahydropyrimidine-2,4-dione core is a common motif in pharmaceuticals. Key structural variations among analogs include:

- Position 6 substituents : Aryl or heteroaryl groups (e.g., phenyl, pyridyl, thiophenyl).

- Position 3 substituents : Methyl, cyclohexyl, or other alkyl groups.

- Additional rings or functional groups : Thiadiazole, thiazole, or oxathiolan moieties.

Pharmacological and Physicochemical Properties

Structure-Activity Relationships (SAR)

Biological Activity

6-(2,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in inflammatory pathways. For instance, compounds with similar tetrahydropyrimidine structures have been reported as potent inhibitors of p38 MAP kinase, which plays a crucial role in cytokine production and inflammatory responses .

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydropyrimidines demonstrate cytotoxic effects against various cancer cell lines. For example, compounds similar to 6-(2,4-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have shown IC50 values in the nanomolar range against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines .

The biological activity of this compound may be attributed to several mechanisms:

- Kinase Inhibition : The inhibition of p38 MAP kinase leads to decreased production of pro-inflammatory cytokines such as TNFα and IL-6. This suggests potential applications in treating autoimmune diseases .

- Cell Cycle Arrest : Some studies indicate that similar compounds induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer effects.

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Kinase Inhibition | Potent inhibitor of p38 MAPK | |

| Cytotoxicity | IC50 values against MCF-7 and HepG-2 cells | |

| Anti-inflammatory | Reduces cytokine production |

Case Study: In Vivo Efficacy

A study investigated the efficacy of a related tetrahydropyrimidine derivative in an adjuvant-induced arthritis model. The results indicated significant reduction in inflammation markers and joint swelling compared to control groups .

Q & A

Basic: How can researchers optimize the synthesis of 6-(2,4-difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione under mild conditions?

Methodological Answer:

To improve synthetic yields, consider adopting metal-free conditions with β-CF₃-aryl ketones as precursors. Fluorinated pyrimidines are often synthesized via cyclocondensation reactions using urea or thiourea derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Mild heating (60–80°C) minimizes side reactions, such as over-fluorination or decomposition .

- Catalyst-free approaches : Avoid transition metals to reduce purification complexity and improve scalability .

Validate purity using HPLC (>95%) and confirm structures via H/C NMR and HRMS.

Basic: What advanced techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves 3D conformation, bond angles, and intermolecular interactions. For example, SCXRD confirmed the chair conformation of a related tetrahydropyrimidine-dione with R-factors <0.06 .

- Multinuclear NMR : F NMR identifies fluorine substituent environments, while H-C HSQC maps coupling patterns .

- Density Functional Theory (DFT) : Computational modeling predicts electronic properties and validates experimental data (e.g., HOMO-LUMO gaps for reactivity assessment) .

Advanced: How should researchers design in vitro assays to evaluate potential anticancer activity?

Methodological Answer:

- Cell-based assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls .

- Target-specific studies : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays. Thiazolo[4,5-d]pyrimidine analogs inhibit kinase activity via competitive binding .

- Apoptosis markers : Quantify caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) to confirm mechanistic pathways .

Advanced: How can contradictory data in reported biological activities be resolved?

Methodological Answer:

- Standardized protocols : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to eliminate variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on potency. For example, 2,4-difluorophenyl enhances lipophilicity and target binding compared to monohalogenated analogs .

- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, Acta Crystallographica) to identify trends in IC₅₀ values or selectivity indices .

Advanced: What methodologies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., thymidylate synthase). Validate with mutagenesis studies .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .

- X-ray co-crystallography : Resolve ligand-protein complexes at <2.5 Å resolution to identify critical hydrogen bonds or π-π interactions .

Basic: How can researchers assess the stability of this compound under physiological conditions?

Methodological Answer:

- pH stability studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify metabolites using LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (%fu). Fluorinated analogs often show >90% binding due to lipophilicity .

- Light sensitivity : Conduct accelerated stability testing under UV/visible light (ICH Q1B guidelines) to detect photodegradation products .

Advanced: What strategies mitigate synthetic challenges in introducing the 2,4-difluorophenyl group?

Methodological Answer:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to regioselectively fluorinate the phenyl ring before coupling to the pyrimidine core .

- Protecting group chemistry : Temporarily mask reactive sites (e.g., NH groups) with Boc or Fmoc to prevent undesired side reactions during fluorination .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve regioselectivity under controlled heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.